

The Role of ML191 in Elucidating GPR55 Signaling Pathways: A Technical Guide

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Compound of Interest					
Compound Name:	ML191				
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This technical guide provides an in-depth analysis of **ML191**, a potent and selective antagonist of the G protein-coupled receptor 55 (GPR55). It details the role of **ML191** as a crucial tool for studying the complex signaling pathways mediated by GPR55, a receptor implicated in a variety of physiological and pathological processes, including cancer, inflammation, and pain. This document summarizes key quantitative data, provides detailed experimental methodologies for studying GPR55 signaling, and visualizes the intricate signaling cascades using Graphviz diagrams.

Introduction to GPR55 and the Antagonist ML191

G protein-coupled receptor 55 (GPR55) is an orphan receptor that has garnered significant interest due to its activation by various endogenous and synthetic ligands, including the endocannabinoid anandamide and lysophosphatidylinositol (LPI)[1][2]. Its signaling is complex, involving multiple G protein-dependent pathways, and its physiological roles are still being extensively investigated[1][3]. The development of selective pharmacological tools is paramount to dissecting the precise functions of GPR55.

ML191 (CID23612552) has emerged as a key small molecule antagonist of GPR55[1]. It exhibits high potency and selectivity, making it an invaluable tool for probing GPR55-mediated signaling events and for validating the receptor's role in various cellular processes.



Quantitative Data for ML191

The following table summarizes the reported potency of **ML191** in various in vitro assays targeting GPR55. This data highlights the compound's efficacy as a GPR55 antagonist across different signaling readouts.

Assay Type	Ligand/Stim ulus	Cell Line	Parameter	Value (µM)	Reference
β-Arrestin Recruitment	LPI	U2OS- GPR55	IC50	1.08	[4]
β-Arrestin Recruitment	LPI	U2OS- GPR55	IC50	1.60	[1]
ERK1/2 Phosphorylati on	LPI	U2OS- GPR55	IC50	0.328	N/A
Calcium Mobilization	LPI	U2OS- GPR55	EC50	1.076	N/A

Note: IC50 values represent the concentration of **ML191** required to inhibit 50% of the maximal response induced by the agonist LPI. The EC50 value in the calcium mobilization assay likely represents the concentration of **ML191** that inhibits the LPI-induced response by 50%, although the specific terminology used in the source was EC50.

Selectivity Profile: **ML191** demonstrates high selectivity for GPR55 over other related receptors. Studies have shown it to have over 100-fold selectivity against GPR35, CB1, and CB2 receptors, underscoring its utility as a specific GPR55 probe[1][5][6].

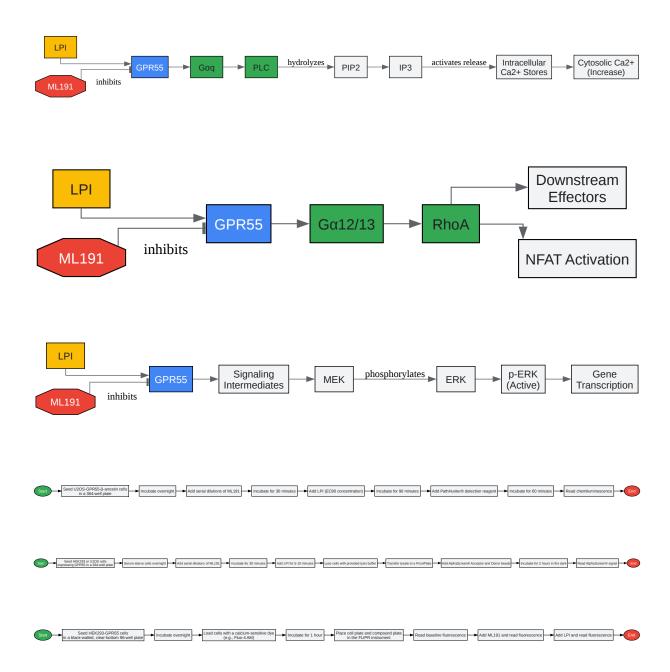
GPR55 Signaling Pathways

GPR55 activation initiates a cascade of intracellular events through the coupling to multiple G proteins, primarily G α q and G α 12/13[1][2][3][7]. The downstream signaling pathways are complex and can vary depending on the cellular context and the specific activating ligand. **ML191** serves as a critical tool to block these pathways and confirm the involvement of GPR55.

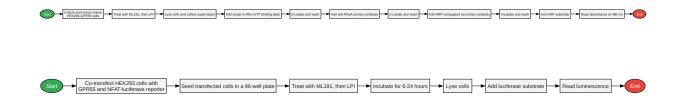


Gq-Mediated Pathway

Activation of the Gαq pathway by GPR55 leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration[7].







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- To cite this document: BenchChem. [The Role of ML191 in Elucidating GPR55 Signaling Pathways: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b148622#the-role-of-ml191-in-studying-gpr55-signaling-pathways]

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